4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is a deuterated compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and stability. It is a derivative of benzenamine and piperazine, with a methoxymethoxy group attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 typically involves several steps:
Formation of the Methoxymethoxy Group: The methoxymethoxy group is introduced to the phenyl ring through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is used in various scientific research fields:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and tracer experiments.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 involves its interaction with specific molecular targets. The methoxymethoxy group enhances its stability and allows it to interact with enzymes and receptors in biological systems. The deuterium atoms provide additional stability and reduce the rate of metabolic degradation, making it useful in long-term studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine: The non-deuterated version of the compound.
4-[4-[4-(Methoxy)phenyl]-1-piperazinyl]benzenamine: Lacks the methoxymethoxy group.
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d3: Contains three deuterium atoms instead of four.
Uniqueness
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is unique due to its deuterium atoms, which provide enhanced stability and reduced metabolic degradation. This makes it particularly valuable in long-term studies and applications where stability is crucial.
Eigenschaften
CAS-Nummer |
1246816-20-5 |
---|---|
Molekularformel |
C18H23N3O2 |
Molekulargewicht |
317.425 |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline |
InChI |
InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3/i2D,3D,4D,5D |
InChI-Schlüssel |
IFIVKZYOBGPWTH-QFFDRWTDSA-N |
SMILES |
COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N |
Synonyme |
1-(4-Aminophenyl)-4-(4-Methoxymethyl-4-hydroxyphenyl)piperazine-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.